2-Nonene

Description

Properties

CAS No. |

2216-38-8 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(E)-non-2-ene |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+ |

InChI Key |

IICQZTQZQSBHBY-HWKANZROSA-N |

SMILES |

CCCCCCC=CC |

Isomeric SMILES |

CCCCCC/C=C/C |

Canonical SMILES |

CCCCCCC=CC |

boiling_point |

275 to 284 °F at 760 mm Hg (USCG, 1999) 135-140 °C @ 1 ATM |

Color/Form |

COLORLESS LIQUID |

density |

0.739 at 68 °F (USCG, 1999) 0.739 @ 20 °C |

flash_point |

78 °F (USCG, 1999) 78 °F OC |

Other CAS No. |

27215-95-8 |

physical_description |

Liquid; [Sigma-Aldrich MSDS] |

Pictograms |

Flammable; Irritant; Health Hazard |

vapor_pressure |

10.86 mm Hg (USCG, 1999) Vapor pressure = 3.75 mm Hg @ 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

2-Nonene chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Nonene (B1604614)

This guide provides a comprehensive overview of the chemical structure and bonding of this compound, targeted at researchers, scientists, and professionals in drug development. It covers the molecule's isomeric forms, key quantitative data, and the experimental methodologies used for its characterization.

Molecular Structure and Isomerism

This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1][2][3] As an alkene, its structure is characterized by a nine-carbon chain containing one carbon-carbon double bond originating at the second carbon. This positioning of the double bond gives rise to geometric isomerism, resulting in two distinct forms: cis-2-nonene (B43856) ((Z)-2-nonene) and trans-2-nonene ((E)-2-nonene).[4] These isomers exhibit different spatial arrangements of their alkyl groups relative to the double bond, which influences their physical and chemical properties.

Bonding and Hybridization

The bonding in this compound can be understood through the principles of orbital hybridization. The two carbon atoms involved in the double bond are sp² hybridized. This hybridization results in a trigonal planar geometry around these carbons, with bond angles of approximately 120°. The double bond itself consists of one strong sigma (σ) bond, formed by the direct overlap of sp² hybrid orbitals, and one weaker pi (π) bond, resulting from the side-on overlap of unhybridized p orbitals. The remaining seven carbon atoms in the alkyl chain are sp³ hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.

Quantitative Data

The following tables summarize key quantitative data for the isomers of this compound.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [5][6] |

Table 2: Physical Properties of this compound Isomers

| Property | cis-2-Nonene | trans-2-Nonene | Reference |

| CAS Number | 6434-77-1 | 6434-78-2 | [3][7] |

Table 3: ¹H NMR Chemical Shifts for trans-2-Nonene (90 MHz in CDCl₃)

| Assignment | Chemical Shift (ppm) |

| A | 5.44 |

| B | 5.37 |

| C | 1.95 |

| D | 1.64 |

| E | 1.49 to 1.09 |

| F | 0.89 |

Data sourced from ChemicalBook.[9]

Table 4: ¹³C NMR Chemical Shifts for this compound Isomers

| Carbon Atom | cis-2-Nonene (Z) | trans-2-Nonene (E) | Reference |

| C1 | 12.0 | 17.0 | [10] |

| C2 | 124.0 | 125.0 | [10] |

| C3 | 129.0 | 130.0 | [10] |

Note: The provided references give data for but-2-ene, which serves as a model for the expected shifts in this compound due to the similar electronic environment around the double bond.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. The following are detailed methodologies for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate between the cis and trans isomers of this compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a small amount (typically 0.5-1.0 mL) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.[10]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. Standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[12]

-

Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS standard. The integration of ¹H signals provides the relative ratio of protons in different environments.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C=C double bond and C-H bonds.

Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract any absorbance from the crystal and the surrounding atmosphere.[13]

-

Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[14][15]

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[16]

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Characteristic absorption bands are identified. For this compound, key absorbances include the C=C stretch (around 1650-1680 cm⁻¹), the =C-H stretch (around 3000-3100 cm⁻¹), and the sp³ C-H stretches (below 3000 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and to determine its molecular weight and fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: The this compound sample is typically diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.[17] An internal standard may be added for quantitative analysis.[17]

-

GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarities.[18] The oven temperature is programmed to ramp up to ensure efficient separation.

-

MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[19]

-

Data Analysis: A mass spectrum is generated for each eluting component. The spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of this compound (126 g/mol ). The fragmentation pattern provides structural information. The resulting data can be compared to spectral libraries for identification.[18]

Visualizations

The following diagrams illustrate the chemical structures of the cis and trans isomers of this compound.

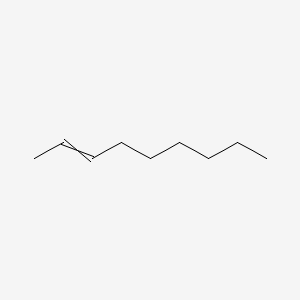

Caption: Chemical structure of cis-2-Nonene.

Caption: Chemical structure of trans-2-Nonene.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, (2E)- | C9H18 | CID 5364590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2-Nonene [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. This compound, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Non-2-ene | C9H18 | CID 33744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. scispace.com [scispace.com]

- 9. TRANS-2-NONENE(6434-78-2) 1H NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Liquid State NMR for Organic Matter/Complex Mixtures | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 12. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. agilent.com [agilent.com]

- 15. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. tdi-bi.com [tdi-bi.com]

- 18. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide to (E)- and (Z)-2-Nonene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-nonene (B1604614), specifically the (E)- and (Z)-configurations. This document details their physicochemical properties, synthesis, separation, and spectral characterization, and discusses their potential relevance in the field of drug development.

Physicochemical Properties

The (E)- and (Z)-stereoisomers of this compound, while sharing the same molecular formula (C₉H₁₈) and molecular weight (126.24 g/mol ), exhibit distinct physicochemical properties due to the different spatial arrangements of the alkyl groups around the carbon-carbon double bond.[1][2] These differences are summarized in the table below.

| Property | (E)-2-Nonene (trans) | (Z)-2-Nonene (cis) |

| CAS Number | 6434-78-2[3] | 6434-77-1[4] |

| Molecular Formula | C₉H₁₈[3] | C₉H₁₈[4] |

| Molecular Weight | 126.24 g/mol [3] | 126.24 g/mol [4] |

| Boiling Point | 144-145 °C[3] | 149 °C[4] |

| Melting Point | -89.14 °C (estimated)[3] | No data available |

| Density | 0.739 g/mL[3] | 0.738 g/mL[4] |

| Refractive Index | 1.420 (at 20°C)[3] | 1.420[4] |

Synthesis and Separation of Stereoisomers

The controlled synthesis of either the (E)- or (Z)-isomer of this compound can be effectively achieved using the Wittig reaction.[3][5][6][7][8][9][10] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphorus ylide employed.[3][10] Subsequent separation of any resulting isomeric mixture can be performed using fractional distillation or preparative gas chromatography.

Stereoselective Synthesis via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] To synthesize this compound, heptanal (B48729) is the required aldehyde. The choice of the phosphorus ylide and reaction conditions will dictate the E/Z selectivity.

The synthesis of the (E)-isomer is favored by the use of a stabilized Wittig reagent.[3][10]

Experimental Protocol: Synthesis of (E)-2-Nonene

Materials:

-

Ethyl bromoacetate (B1195939)

-

Sodium hydride (NaH)

-

Dry tetrahydrofuran (B95107) (THF)

-

Heptanal

-

n-Butyllithium (n-BuLi)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Stabilized Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and dry THF.

-

Slowly add ethyl bromoacetate to the stirred solution at room temperature.

-

Heat the mixture to reflux for 24 hours to form the phosphonium (B103445) salt.

-

Cool the reaction mixture to 0 °C and slowly add sodium hydride (NaH) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of heptanal in dry THF to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting ester is then hydrolyzed and decarboxylated (e.g., using LiOH followed by acidic workup and heat) to yield (E)-2-nonene.

-

Purify the crude product by fractional distillation.

-

The synthesis of the (Z)-isomer is favored by the use of a non-stabilized Wittig reagent under salt-free conditions.[3][10]

Experimental Protocol: Synthesis of (Z)-2-Nonene

Materials:

-

Triphenylphosphine

-

Dry diethyl ether or THF

-

n-Butyllithium (n-BuLi) in hexanes

-

Heptanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Non-Stabilized Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (prepared from 1-bromopropane and triphenylphosphine) in dry diethyl ether or THF.

-

Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise. This will result in a characteristic color change (often to orange or deep red), indicating the formation of the ylide.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C.

-

Slowly add a solution of heptanal in the same dry solvent.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting crude (Z)-2-nonene by fractional distillation.

-

Caption: Stereoselective synthesis of (E)- and (Z)-2-nonene via the Wittig reaction.

Separation of (E)- and (Z)-Isomers

Due to the difference in their boiling points, a mixture of (E)- and (Z)-2-nonene can be separated by fractional distillation.[11][12][13][14][15] For high-purity samples, preparative gas chromatography is a more effective method.[16][17][18]

Experimental Protocol: Separation by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. The fractionating column is placed vertically on top of the round-bottom flask containing the isomeric mixture.

-

Slowly heat the mixture. The vapor will rise through the fractionating column.

-

The component with the lower boiling point, (E)-2-nonene (144-145 °C), will reach the top of the column first.

-

Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the (E)-isomer, collect the distillate in a clean receiving flask.

-

After the majority of the (E)-isomer has distilled, the temperature will begin to rise towards the boiling point of the (Z)-isomer (149 °C).

-

Change the receiving flask to collect the (Z)-2-nonene fraction.

Experimental Protocol: Separation by Preparative Gas Chromatography

Instrumentation:

-

Preparative gas chromatograph equipped with a suitable column (e.g., a high-polarity polyethylene (B3416737) glycol phase like DB-WAXetr).[16]

-

Fraction collector.

Procedure:

-

Optimize the GC method on an analytical scale to achieve baseline separation of the (E)- and (Z)-2-nonene peaks. Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.

-

Scale up the injection volume for the preparative GC system.

-

Inject the isomeric mixture onto the preparative GC column.

-

Set the fraction collector to collect the eluent corresponding to the retention times of the (E)- and (Z)-isomers as determined from the analytical run.

-

Multiple injections may be necessary to obtain the desired quantity of each pure isomer.

Caption: Workflow for the separation of (E)- and (Z)-2-nonene isomers.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the vinylic protons and carbons are particularly diagnostic in distinguishing between the (E)- and (Z)-isomers.

¹H NMR Chemical Shifts (δ, ppm) [19][20][21][22][23][24]

| Proton | (E)-2-Nonene (approx.) | (Z)-2-Nonene (approx.) |

| H2 | 5.4 | 5.4 |

| H3 | 5.4 | 5.4 |

| Allylic CH₂ | 2.0 | 2.0 |

| Terminal CH₃ | 0.9 | 0.9 |

Note: The vinylic protons in both isomers appear around 5.4 ppm, but their coupling constants differ. The coupling constant for the trans protons in (E)-2-nonene is typically larger (around 15 Hz) than for the cis protons in (Z)-2-nonene (around 10 Hz).

¹³C NMR Chemical Shifts (δ, ppm) [2][25][26][27][28][29][30][31][32][33]

| Carbon | (E)-2-Nonene (approx.) | (Z)-2-Nonene (approx.) |

| C2 | 125 | 124 |

| C3 | 131 | 130 |

| Allylic C4 | 33 | 27 |

| Terminal C1 | 18 | 13 |

Mass Spectrometry (MS)

The mass spectra of (E)- and (Z)-2-nonene are expected to be very similar, both showing a molecular ion peak (M⁺) at m/z = 126.[6][9][26] The fragmentation patterns will be characteristic of long-chain alkenes, involving allylic cleavage and rearrangements.[32][34][35][36][37]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 126

-

Loss of a methyl radical (•CH₃): m/z = 111

-

Loss of an ethyl radical (•C₂H₅): m/z = 97

-

Loss of a propyl radical (•C₃H₇): m/z = 83

-

Loss of a butyl radical (•C₄H₉): m/z = 69 (often a prominent peak due to the formation of a stable secondary carbocation)

-

McLafferty Rearrangement: A characteristic rearrangement for compounds with a gamma-hydrogen, which can lead to a fragment at m/z = 56.

While the major fragments will be the same, subtle differences in the relative intensities of the fragment ions may be observed between the two isomers due to differences in their steric strain and the stability of the resulting fragment ions.

Relevance in Drug Development

The stereochemistry of a molecule is a critical factor in its biological activity.[7] The precise three-dimensional arrangement of atoms can significantly influence how a molecule interacts with biological targets such as enzymes and receptors.[16][17] While there is no specific information in the reviewed literature directly linking (E)- or (Z)-2-nonene to drug development, the principles of stereoisomerism in pharmacology are well-established.

Alkenes and their derivatives are common structural motifs in many pharmaceuticals.[24][27][30][38][39][40] The geometry of a carbon-carbon double bond can dictate the overall shape of a molecule, which in turn affects its binding affinity and efficacy. For instance, the cis and trans isomers of a drug can exhibit vastly different pharmacological profiles, with one isomer being therapeutically active while the other may be inactive or even toxic.[28]

Although (E)- and (Z)-2-nonene are simple hydrocarbons, they serve as foundational structures in organic synthesis. They can be functionalized to create more complex molecules with potential biological activity. Researchers in drug discovery often synthesize and test both E and Z isomers of a lead compound to determine the optimal stereochemistry for therapeutic effect. Therefore, an understanding of the synthesis, separation, and characterization of alkene stereoisomers like (E)- and (Z)-2-nonene is fundamental for medicinal chemists and drug development professionals.

References

- 1. Nonene - Wikipedia [en.wikipedia.org]

- 2. users.wfu.edu [users.wfu.edu]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Purification [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. vurup.sk [vurup.sk]

- 19. compoundchem.com [compoundchem.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 22. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 23. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 24. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 25. dev.spectrabase.com [dev.spectrabase.com]

- 26. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 27. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]

- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 33. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 34. whitman.edu [whitman.edu]

- 35. chemguide.co.uk [chemguide.co.uk]

- 36. youtube.com [youtube.com]

- 37. chem.libretexts.org [chem.libretexts.org]

- 38. Medicinal applications of fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. [Development of Bio-active Fullerene Derivatives Suitable for Drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of trans-2-Nonene

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Nonene

Abstract

Trans-2-Nonene is an unsaturated hydrocarbon with the chemical formula C9H18.[1][2][3] As a colorless liquid, it is recognized for its applications as an intermediate in the synthesis of other chemicals, particularly in the production of fragrances, flavors, and as a reagent in the alkylation of phenol (B47542) to create precursors for detergents.[1][2] This document provides a comprehensive overview of the physical and chemical properties of trans-2-Nonene, detailed experimental protocols for its synthesis and analysis, and a discussion of its stability and reactivity. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Physical Properties

Trans-2-Nonene is a flammable liquid that is insoluble in water but soluble in alcohol.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of trans-2-Nonene

| Property | Value | Reference |

| Molecular Formula | C9H18 | [1][2][5][6] |

| Molecular Weight | 126.24 g/mol | [1][2][5][6][7] |

| CAS Number | 6434-78-2 | [1][2][3] |

| Appearance | Colorless, clear liquid | [1][7] |

| Boiling Point | 144-145 °C | [1][7][8] |

| Melting Point | -89.14 °C (estimated) | [1][7] |

| Density | 0.734 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.42 | [1][7][8] |

| Flash Point | 78 °F (25.6 °C) / 90 °F (32.2 °C) | [1][7] |

| Vapor Pressure | 10.86 mm Hg | [1] |

| Solubility | Insoluble in water; soluble in alcohol. | [4] |

Chemical Properties

Stability

The "trans" configuration of the double bond in trans-2-Nonene, where the alkyl chains are on opposite sides, results in less steric hindrance compared to its "cis" isomer. This arrangement leads to a lower potential energy state, making trans-2-Nonene thermodynamically more stable than cis-2-Nonene.[9] This stability is a critical factor in its reactivity and the distribution of products in chemical reactions.[9] Generally, for acyclic alkenes, the trans isomer is more stable than the cis isomer.[10]

Reactivity

Trans-2-Nonene exhibits reactivity typical of an alkene due to the presence of the carbon-carbon double bond. It can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. One of its notable industrial applications is its use as a reagent in the alkylation of phenol to produce nonylphenol, a precursor to detergents.[2][11]

The following diagram illustrates a general reaction pathway for the acid-catalyzed alkylation of phenol with trans-2-Nonene.

Caption: Reaction pathway for the synthesis of nonylphenol.

Experimental Protocols

Synthesis of trans-2-Nonene

A common method for the stereoselective synthesis of trans-alkenes is the Wittig reaction using a stabilized ylide, or by olefin metathesis. While a specific protocol for trans-2-Nonene was not detailed in the provided search results, a general procedure for a related compound, trans-2-nonenal, involves the cross-metathesis of 1-octene (B94956) and acrolein.[12] A plausible synthesis for trans-2-nonene would involve the reaction of heptanal (B48729) with the appropriate phosphonium (B103445) ylide.

A general workflow for a laboratory-scale synthesis and purification is outlined below.

Caption: General experimental workflow for synthesis and purification.

Purification

After synthesis, trans-2-Nonene is typically purified to remove unreacted starting materials, byproducts, and the cis-isomer.

-

Fractional Distillation: Given its boiling point of 144-145 °C, fractional distillation under atmospheric or reduced pressure is an effective method for purification on a larger scale.[1][7]

-

Column Chromatography: For smaller scales or to achieve very high purity, silica (B1680970) gel column chromatography can be employed, eluting with a non-polar solvent system like hexane.

Analysis and Characterization

The identity and purity of trans-2-Nonene are confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity and the ratio of cis to trans isomers. The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. The coupling constant between the vinylic protons can be used to confirm the trans-configuration (typically a larger J-value than for the cis-isomer).[1][13]

-

¹³C NMR: Shows the number of unique carbon environments in the molecule.[1][14][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of trans-2-Nonene will show characteristic C-H stretching and bending frequencies for the alkyl chain and the C=C double bond. A characteristic peak for the trans C=C bond is typically observed around 960-970 cm⁻¹.[1][16]

Spectral Data

A summary of available spectral data for trans-2-Nonene is presented in Table 2.

Table 2: Spectral Data for trans-2-Nonene

| Technique | Solvent/Conditions | Key Features | Reference |

| ¹H NMR | CDCl₃ | Signals corresponding to vinylic, allylic, and alkyl protons. | [1][13] |

| ¹³C NMR | CDCl₃ | Signals for the nine carbon atoms, with distinct peaks for the sp² carbons of the double bond. | [1][14][15] |

| Mass Spectrometry | - | Molecular ion peak corresponding to the molecular weight (126.24). | [1] |

| Infrared (IR) | Liquid Film/Neat | C-H stretching and bending, C=C stretching. | [1][16] |

Applications

Trans-2-Nonene serves as a valuable intermediate in several industrial processes:

-

Fragrance and Flavor Industry: It is utilized in the production of various fragrances and flavors due to its fruity odor.[1]

-

Chemical Synthesis: It is a starting material for the preparation of long-chain aldehydes and alcohols.[1]

-

Detergent Production: As previously mentioned, it is used in the alkylation of phenol to create nonylphenol, a key precursor for the manufacture of detergents.[2][11]

Safety Information

Trans-2-Nonene is a flammable liquid and vapor.[6][7][17] Appropriate safety precautions should be taken when handling this chemical, including working in a well-ventilated area and avoiding sources of ignition.[7] It may be fatal if swallowed and enters airways.[17] Personal protective equipment such as gloves and safety glasses should be worn.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Nonene - Wikipedia [en.wikipedia.org]

- 4. bedoukian.com [bedoukian.com]

- 5. Non-2-ene | C9H18 | CID 33744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nonene, (2E)- | C9H18 | CID 5364590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRANS-2-NONENE price,buy TRANS-2-NONENE - chemicalbook [chemicalbook.com]

- 8. TRANS-2-NONENE | 6434-78-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. organic chemistry - Relative stability of cis and trans cycloalkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. scbt.com [scbt.com]

- 12. TRANS-2-NONENAL synthesis - chemicalbook [chemicalbook.com]

- 13. TRANS-2-NONENE(6434-78-2) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. This compound, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Nonene via Propylene Oligomerization

Executive Summary

The oligomerization of propylene (B89431) is a cornerstone of the petrochemical industry, providing essential intermediates for a vast array of chemical products. Among the oligomers, nonenes (C9H18), and specifically linear isomers like 2-nonene (B1604614), are of significant interest as precursors for detergents, plasticizers, and other specialty chemicals.[1] Industrially, the most prominent nonenes are trimers of propylene, often referred to as tripropylene, which is a mixture of branched isomers used to produce nonylphenol.[1] This technical guide provides an in-depth overview of the catalytic synthesis of nonenes from propylene, with a focus on the methodologies, catalyst systems, and reaction mechanisms. It details the experimental protocols for achieving propylene conversion and discusses the subsequent steps required to isolate specific isomers like this compound from the resulting oligomer mixture.

Catalytic Systems and Reaction Mechanisms

The conversion of propylene to nonene is achieved through catalytic oligomerization, a process where three propylene molecules are linked together. This reaction can be catalyzed by both homogeneous and heterogeneous systems, each operating through distinct mechanisms.

2.1 Homogeneous Catalysis Homogeneous catalysts, typically based on nickel complexes, are well-established for olefin oligomerization. These systems often involve a nickel precursor and an organoaluminum co-catalyst.[2][3] The reaction generally proceeds via the Cossee-Arlman mechanism.

-

Cossee-Arlman Mechanism : This mechanism is characterized by the successive insertion of olefin monomers into a metal-alkyl bond.[4] The process begins with the formation of a nickel-hydride or nickel-propyl active species. Propylene molecules then coordinate to the nickel center and insert into the Ni-C bond, leading to chain growth. The oligomer is released through a β-hydride elimination step, regenerating the nickel-hydride catalyst for the next cycle.

2.2 Heterogeneous Catalysis Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. Common systems include solid phosphoric acid (SPA), zeolites, and supported metal catalysts.

-

Solid Phosphoric Acid (SPA) & Zeolites : These acidic catalysts are widely used in industrial applications.[5][6] The reaction over these materials is believed to proceed through a carbocation mechanism. Propylene is first protonated by a Brønsted acid site on the catalyst to form a propyl carbocation.[7] This carbocation then attacks another propylene molecule, initiating chain growth. The nonene product is formed after a final deprotonation step.[7] Zeolites like ZSM-5 and MCM-22 are noted for their shape-selectivity and thermal stability.[7][8]

-

Supported Nickel Catalysts : Catalysts such as NiSO₄/Al₂O₃ and nickel-aluminosilicates are also effective for propylene oligomerization.[5][9] These systems combine the catalytic activity of nickel with the robustness of a solid support. The mechanism can involve nickel sites acting in concert with acidic sites on the support.[10]

Experimental Protocols and Methodologies

This section outlines generalized experimental procedures for propylene oligomerization based on common laboratory and industrial practices.

3.1 General Protocol for Batch Reactor Oligomerization

This protocol is representative of screening studies using homogeneous or slurry-phase heterogeneous catalysts.

-

Catalyst Preparation :

-

For homogeneous systems, the nickel precursor (e.g., a nickel carboxylate) and a phosphine (B1218219) ligand are dissolved in an anhydrous, deoxygenated solvent (e.g., toluene) inside a glovebox.[11]

-

For heterogeneous systems, the solid catalyst (e.g., powdered zeolite or supported nickel) is activated by heating under vacuum or an inert gas flow to remove adsorbed water and impurities.[4]

-

-

Reactor Setup :

-

A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, pressure transducer, and gas inlet/outlet valves is used.

-

The reactor is dried in an oven and purged with dry nitrogen or argon.

-

-

Reaction Execution :

-

The catalyst solution or activated solid catalyst is transferred to the reactor under an inert atmosphere.

-

The reactor is sealed, and the desired amount of solvent is added via syringe.

-

The reactor is cooled (e.g., in a dry ice/acetone bath) and a known amount of propylene is condensed into it. Alternatively, propylene is fed as a gas to the desired pressure.[11]

-

For systems requiring a co-catalyst, the organoaluminum compound (e.g., ethylaluminum dichloride) is injected into the reactor.

-

The reactor is heated to the target temperature (e.g., 30-80°C) and stirring is initiated.[2][11] The pressure is maintained by continuously feeding propylene gas.

-

-

Reaction Termination and Product Analysis :

-

After the desired reaction time, the reactor is cooled, and excess propylene is carefully vented.

-

The reaction is quenched, for example, by adding a small amount of ethanol (B145695) or dilute acid.

-

The liquid product mixture is filtered to remove the catalyst (if heterogeneous).

-

The resulting oligomer mixture is analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine propylene conversion and the distribution of products (hexenes, nonenes, dodecenes, etc.).

-

3.2 Continuous Flow Fixed-Bed Reactor System

This setup is more representative of industrial processes using heterogeneous catalysts.[5]

-

Reactor and Catalyst Loading : A tubular fixed-bed reactor is packed with the solid catalyst (e.g., NiSO₄/Al₂O₃ pellets).[5] The catalyst bed may be mixed with an inert material like silicon carbide to improve heat distribution.[10]

-

System Pressurization and Heating : The system is purged with an inert gas, then pressurized with propylene to the target pressure (e.g., 2.0-2.5 MPa).[5] The reactor is heated to the desired reaction temperature (e.g., 35-50°C).[5]

-

Oligomerization : Liquid propylene is continuously pumped through the heated catalyst bed at a defined weight hourly space velocity (WHSV).

-

Product Collection and Separation : The reactor effluent passes through a back-pressure regulator into a series of separators. Unreacted propylene is separated and recycled. The liquid oligomer product is collected and then fed to a distillation column to separate the different fractions (C6, C9, C12+).[5][8]

Data Presentation: Process Parameters and Performance

The efficiency of propylene oligomerization is highly dependent on the catalyst system and reaction conditions. The following tables summarize quantitative data from various cited methods.

Table 1: Performance of Nickel-Based Catalyst Systems

| Catalyst System | Co-catalyst / Activator | Temp. (°C) | Pressure (MPa) | Propylene Conversion (%) | Nonene Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| NiSO₄/Al₂O₃ | - | 35 | 2.5 | 98 | 19.7 | [5] |

| Ni immobilized on polymer | Organoaluminum compound | 50-80 | Elevated | High | Up to 54.7 (trimers + tetramers) | [2] |

| Ni-MIL-127 (MOF) | None (thermal activation) | 200 | 0.5 | Not specified | Not specified | [4] |

| Soluble Nickel Complex | Dichloroalkylaluminum | 42 | 2.0 | ~99 | ~38 (based on reacted propylene) |[12] |

Table 2: Performance of Heterogeneous Acid Catalysts

| Catalyst System | Temp. (°C) | Pressure (psig) | Propylene Conversion (%) | Oligomer Product Distribution | Reference |

|---|---|---|---|---|---|

| MCM-22 Zeolite | < 149 | < 500 | High | Mainly C₆, C₉, and C₁₂ olefins | [8] |

| Tungstated Zirconia | < 149 | < 500 | > 70 | Selectivity to C₆ and C₉ is > 70% | [13][14] |

| Solid Phosphoric Acid (SPA) | 200-260 | 400-600 | ~100 | 94.8 wt% cumene (B47948) (from benzene (B151609) + propylene) |[6] |

Product Distribution and Isolation of this compound

Propylene oligomerization does not directly yield pure this compound. The reaction produces a complex mixture of isomers.

-

Product Spectrum : The primary product is a mixture of C9 isomers, along with other oligomers like hexenes (dimers) and dodecenes (tetramers).[5] The nonene fraction itself consists of multiple branched and linear isomers.

-

Separation and Isomerization : To obtain this compound, a multi-step process is required:

-

Fractional Distillation : The raw product mixture is first distilled to separate the C9 (nonene) fraction from lighter (C6) and heavier (C12+) oligomers.[8][15]

-

Isomer Separation : Separating the various nonene isomers from each other is challenging due to their similar boiling points.[16] Precise fractional distillation may be used to enrich certain isomers.

-

Isomerization : A dedicated isomerization step, often using an acid catalyst like phosphoric acid, can be employed to convert other nonene isomers into a more desirable equilibrium mixture, potentially enriching the this compound content.[15]

-

Visualizations: Pathways and Workflows

6.1 Propylene Oligomerization Reaction Pathway (Cossee-Arlman)

Caption: Simplified Cossee-Arlman mechanism for propylene trimerization.

6.2 General Experimental Workflow for this compound Synthesis

Caption: Process flow diagram for the synthesis and isolation of this compound.

References

- 1. Nonene - Wikipedia [en.wikipedia.org]

- 2. RU2200725C1 - Propylene trimer and tetramer production process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. CN109956845B - Process method for preparing nonene by propylene polymerization - Google Patents [patents.google.com]

- 6. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 11. mdpi.com [mdpi.com]

- 12. US4404415A - Process for producing nonenes or for simultaneously producing nonenes and dodecenes from propene - Google Patents [patents.google.com]

- 13. CA2712187C - Propylene oligomerization process - Google Patents [patents.google.com]

- 14. US7649123B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 15. Method for producing propylene oligomer - Eureka | Patsnap [eureka.patsnap.com]

- 16. (524g) Separation of Isomers | AIChE [proceedings.aiche.org]

The Enigmatic Presence of 2-Nonene: An In-depth Technical Guide on its Natural Occurrence as a Plant Volatile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are pivotal in the intricate communication networks of plants, mediating interactions with their environment, including pollinators, herbivores, and neighboring plants. Among the myriad of these compounds, the C9 alkenes, particularly isomers of nonene, represent a less-explored class of fatty acid-derived volatiles. This technical guide provides a comprehensive overview of the natural occurrence of 2-nonene (B1604614) as a plant volatile, delving into its biosynthesis, emission under stress conditions, and the analytical methodologies required for its detection and quantification. While direct quantitative data for this compound remains sparse in existing literature, this guide synthesizes available information on related C9 compounds and the broader lipoxygenase (LOX) pathway to provide a foundational understanding for future research.

Biosynthesis of this compound: A Product of the Lipoxygenase Pathway

The biosynthesis of this compound is intricately linked to the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to various biotic and abiotic stressors. This pathway utilizes polyunsaturated fatty acids, primarily linoleic acid and linolenic acid, as substrates.

The key steps leading to the formation of C9 volatiles, including the precursor to this compound, are as follows:

-

Release of Fatty Acids: Mechanical damage or stress signals trigger the release of linoleic acid from plant cell membranes.

-

Oxygenation by Lipoxygenase (LOX): The enzyme lipoxygenase incorporates molecular oxygen into linoleic acid. Specifically, 9-lipoxygenase (9-LOX) oxygenates linoleic acid at the 9th carbon position, forming 9-hydroperoxy-octadecadienoic acid (9-HPOD).

-

Cleavage by Hydroperoxide Lyase (HPL): The enzyme hydroperoxide lyase cleaves the 9-HPOD. This cleavage results in the formation of a C9 aldehyde, (Z)-3-nonenal, and a C9 oxo-acid.[1]

-

Isomerization and Reduction: (Z)-3-nonenal can then be enzymatically or non-enzymatically converted to other C9 volatiles. Isomerization can lead to the formation of (E)-2-nonenal. While the direct enzymatic conversion of these nonenals to this compound in plants is not yet fully elucidated, it is plausible that reductase enzymes could be involved in the reduction of the aldehyde group to a hydroxyl group, followed by dehydration to form the alkene.

Quantitative Data on this compound Emission

Direct quantitative data on the emission of this compound from plants is exceptionally scarce in the scientific literature. While numerous studies have profiled the volatile emissions of various plant species under different conditions, this compound is often not reported or is present in trace amounts that are below the limit of quantification of the methods used.

To provide a framework for future quantitative studies, the following table summarizes the types of quantitative data that should be collected. The values presented are hypothetical and serve as a template for reporting experimental findings.

| Plant Species | Tissue/Organ | Stress Condition | (E)-2-Nonene Emission Rate (ng g⁻¹ h⁻¹) | (Z)-2-Nonene Emission Rate (ng g⁻¹ h⁻¹) | Reference |

| Medicago sativa (Alfalfa) | Leaves | Mechanical Wounding | Data not available | Data not available | [2] |

| Trifolium pratense (Red Clover) | Flowers | Herbivory (Aphid infestation) | Data not available | Data not available | |

| Cucumis sativus (Cucumber) | Fruit | Unstressed | Data not available | Data not available |

Experimental Protocols for this compound Analysis

The analysis of short-chain alkenes like this compound from the complex matrix of plant volatiles requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol is adapted from methodologies used for the analysis of a broad range of plant volatiles and is optimized for the detection of C9 compounds.[2]

1. Sample Preparation:

-

Excise a known weight (e.g., 0.5 - 1.0 g) of fresh plant material (leaves, flowers, etc.).

-

Immediately place the sample into a headspace vial (e.g., 20 mL).

-

For studies involving stress, the stressor (e.g., mechanical wounding, herbivore introduction) should be applied for a defined period before sealing the vial.

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated alkene or a C10 alkene not expected in the sample) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including alkenes.[2]

-

Incubation: Incubate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow the volatiles to equilibrate in the headspace.[2]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, desorb the volatiles from the SPME fiber in the hot GC inlet (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatiles.

-

Oven Temperature Program: An initial temperature of 40°C held for 2-3 minutes, followed by a ramp of 5-10°C per minute to 250°C, and a final hold for 5 minutes is a good starting point.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound isomers by comparing their mass spectra and retention times to those of authentic standards and by matching against spectral libraries (e.g., NIST).

-

Quantification: Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard.

-

Signaling Pathways and Ecological Role

The emission of fatty acid-derived volatiles, including C9 compounds, is a hallmark of the plant's response to stress, particularly herbivory and pathogen attack. The signaling cascades that lead to the activation of the LOX pathway are complex and involve several key plant hormones.

-

Jasmonic Acid (JA) Signaling: Mechanical wounding and insect feeding rapidly induce the synthesis of jasmonic acid. JA and its derivatives act as key signaling molecules, activating the expression of genes encoding for enzymes in the LOX pathway, including lipoxygenase and hydroperoxide lyase.

-

Salicylic (B10762653) Acid (SA) Signaling: In response to biotrophic pathogens, the salicylic acid signaling pathway is often activated. There can be crosstalk, often antagonistic, between the JA and SA pathways, allowing the plant to fine-tune its defense response to specific threats.

-

Ethylene Signaling: Ethylene is another important stress hormone that can interact with the JA pathway to modulate the production of herbivore-induced volatiles.

The ecological role of this compound itself is not well-defined. However, based on the known functions of other C9 aldehydes and alcohols, it is likely involved in:

-

Direct Defense: C9 volatiles can have direct toxic or deterrent effects on herbivores and pathogens.

-

Indirect Defense: These compounds can act as signals to attract natural enemies of herbivores, such as parasitic wasps and predatory mites.

-

Plant-Plant Communication: Volatiles released from a damaged plant can be perceived by neighboring plants, priming their defenses for a potential upcoming attack.

Conclusion and Future Directions

The natural occurrence of this compound as a plant volatile is an emerging area of research with significant potential for understanding plant defense mechanisms. While direct evidence and quantitative data remain limited, the established framework of the lipoxygenase pathway provides a solid foundation for its biosynthetic origin. The detailed experimental protocol provided in this guide offers a starting point for researchers to begin quantifying this compound emissions from various plant species and in response to a range of stimuli.

Future research should focus on:

-

Screening for this compound Emitters: A systematic survey of different plant species, particularly those known to produce other C9 volatiles (e.g., cucumber, melon, alfalfa), is needed to identify significant emitters of this compound.

-

Enzyme Characterization: Identifying and characterizing the specific isomerases, reductases, and dehydratases involved in the conversion of nonenals to this compound will be crucial for a complete understanding of its biosynthesis.

-

Functional Analysis: Investigating the ecological roles of this compound through behavioral assays with herbivores, pathogens, and their natural enemies will elucidate its function in plant defense and communication.

-

Quantitative Studies: Generating robust quantitative data on this compound emissions under various biotic and abiotic stress conditions will be essential for modeling its contribution to the plant volatilome and its ecological impact.

By addressing these research gaps, the scientific community can unravel the role of this enigmatic volatile and potentially harness its properties for applications in agriculture and beyond.

References

An In-depth Technical Guide to 2-Nonene: Molecular Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonene (B1604614), an alkene with the molecular formula C₉H₁₈, is a valuable organic compound with applications in various sectors, including as a precursor in the synthesis of detergents and other specialty chemicals.[1] This technical guide provides a comprehensive overview of the molecular formula, weight, isomers, and detailed experimental protocols for the synthesis and analysis of this compound, tailored for a scientific audience.

Molecular Formula and Weight

The molecular formula for all isomers of nonene is C₉H₁₈.[2][3][4][5] The molecular weight is approximately 126.24 g/mol .[2][3][4]

Data Presentation: Physicochemical Properties of this compound Isomers

The properties of the geometric isomers of this compound, cis (Z) and trans (E), are summarized below.

| Property | cis-2-Nonene ((Z)-2-Nonene) | trans-2-Nonene ((E)-2-Nonene) |

| Molecular Formula | C₉H₁₈[3][6] | C₉H₁₈[2][7] |

| Molecular Weight | 126.24 g/mol [3] | 126.24 g/mol [2] |

| CAS Number | 6434-77-1[6][8] | 6434-78-2[7] |

| Boiling Point | 150.5 °C at 760 mmHg[6] | 150-151 °C at 760 mmHg (est.) |

| Density | 0.739 g/cm³[6] | 0.734 g/cm³ at 25 °C |

| Refractive Index | 1.426[6] | 1.420 at 20 °C |

| Flash Point | 32.2 °C[6] | 32.22 °C |

Experimental Protocols

Detailed methodologies for the laboratory-scale synthesis, purification, and analysis of this compound are presented below. These protocols are foundational and can be adapted based on specific research requirements.

Protocol 1: Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][4][5][7][9] To synthesize this compound, heptanal (B48729) can be reacted with the ylide generated from ethyltriphenylphosphonium bromide. The stereochemical outcome (cis or trans) can be influenced by the choice of base and reaction conditions.[9]

Materials:

-

Heptanal

-

Ethyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension with stirring. Allow the mixture to stir until the ylide is formed, typically indicated by a color change.

-

Wittig Reaction: While maintaining the inert atmosphere and low temperature, slowly add heptanal to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound product.

Protocol 2: Purification of this compound by Distillation

Distillation is an effective technique for purifying volatile liquids like this compound from non-volatile impurities and for separating isomers with different boiling points.[10][11][12][13]

Materials:

-

Crude this compound

-

Distillation apparatus (simple or fractional, depending on the required purity)

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

Set up the distillation apparatus. For separating cis and trans isomers, a fractional distillation column is recommended due to their close boiling points.

-

Place the crude this compound in the distilling flask along with boiling chips.

-

Heat the flask gently. The temperature of the vapor should be monitored closely.

-

Collect the fraction that distills at the boiling point of this compound (around 150-151 °C).[6]

-

The purity of the collected fractions can be assessed using Gas Chromatography.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture.[2][14][15][16]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A high-polarity capillary column (e.g., DB-WAXetr) is suitable for separating alkene isomers.[2]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane (B92381) or dichloromethane (B109758) (e.g., 10-100 µg/mL).[2][16]

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-200 amu).

-

-

Analysis: Inject the sample into the GC. The retention times of the peaks can be used to distinguish between cis and trans isomers, and the mass spectra will confirm the molecular weight and fragmentation pattern of this compound.

Protocol 4: Analysis of this compound by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules, including the determination of stereochemistry in alkenes.[17][18][19][20][21]

Instrumentation:

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The chemical shifts and coupling constants of the vinylic protons (the hydrogens on the double bond) are diagnostic for cis and trans isomers. In the trans isomer, the coupling constant between the vinylic protons is typically larger (around 12-18 Hz) than in the cis isomer (around 6-12 Hz).

-

¹³C NMR Analysis: The chemical shifts of the carbons in the double bond and the adjacent allylic carbons will also differ between the cis and trans isomers.

Mandatory Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound via the Wittig Reaction.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. youtube.com [youtube.com]

- 6. Page loading... [wap.guidechem.com]

- 7. byjus.com [byjus.com]

- 8. cis-2-Nonene [webbook.nist.gov]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. youtube.com [youtube.com]

- 12. How To [chem.rochester.edu]

- 13. longdom.org [longdom.org]

- 14. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. uoguelph.ca [uoguelph.ca]

- 17. forskning.ruc.dk [forskning.ruc.dk]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis- and trans-2-Nonene

This technical guide provides comprehensive information on the geometric isomers of 2-nonene (B1604614), specifically cis-2-Nonene and trans-2-Nonene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed chemical and physical data, as well as procedural outlines for the synthesis and characterization of these compounds.

Chemical Identity and Physical Properties

cis-2-Nonene and trans-2-Nonene are isomers with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] The arrangement of the alkyl groups around the carbon-carbon double bond dictates their geometric isomerism, leading to distinct physical and spectral properties.

Table 1: Physical and Chemical Properties of cis- and trans-2-Nonene

| Property | cis-2-Nonene | trans-2-Nonene |

| CAS Registry Number | 6434-77-1[1][3][4][5] | 6434-78-2[2][6][7] |

| Alternate CAS Number | - | 2216-38-8[8] |

| Molecular Formula | C₉H₁₈[1][8] | C₉H₁₈[2][8] |

| Molecular Weight | 126.24 g/mol [1] | 126.24 g/mol [2] |

| Boiling Point | 150.5 °C at 760 mmHg[1][8] | 144-145 °C[2] |

| Density | 0.739 g/cm³[1][8] | 0.739 g/mL[2] |

| Refractive Index | 1.426[1][8] | 1.420[2] |

| Flash Point | 32.2 °C[1][8] | 78 °F (approx. 25.6 °C)[2] |

| Melting Point | - | -89.14 °C (estimate)[2] |

It is important to note that the CAS number 2216-38-8 is also associated with trans-2-nonene, and in some contexts, may refer to a mixture of isomers.[8][9] For unambiguous identification, the specific CAS numbers for the cis and trans isomers should be used.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound isomers are crucial for their application in research and development.

A common method for the synthesis of alkenes is the Wittig reaction, which allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. The stereochemical outcome (cis or trans) can often be controlled by the choice of reagents and reaction conditions.

Protocol: Synthesis of this compound via Wittig Reaction

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 equivalents) to anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1-bromoheptane (B155011) (1.0 equivalent) to the suspension.

-

Allow the mixture to warm to room temperature and stir for 24 hours to form the phosphonium salt.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

-

To generate the ylide, suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C (dry ice/acetone bath).

-

Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise. The formation of the ylide is indicated by a color change (often to deep red or orange).

-

-

Wittig Reaction with Acetaldehyde (B116499):

-

To the ylide solution at -78 °C, slowly add a solution of freshly distilled acetaldehyde (1.0 equivalent) in THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of cis- and trans-2-nonene. The ratio of isomers can be influenced by the choice of base and solvent. The use of non-stabilized ylides generally favors the cis-isomer.

-

The separation of geometric isomers can be challenging due to their similar physical properties. A patented method involves selective adsorption using crystalline aluminosilicates.[10]

Protocol: Separation of this compound Isomers by Selective Adsorption [10]

-

Adsorbent Preparation:

-

Pack a chromatography column with a suitable crystalline aluminosilicate (B74896) (molecular sieve). The choice of pore size is critical for effective separation.

-

-

Adsorption:

-

Dissolve the mixture of cis- and trans-2-nonene in a non-polar solvent, such as hexane.

-

Pass the solution through the prepared column. The trans-isomer, being more linear, diffuses more rapidly into the pores of the adsorbent at short contact times.[10]

-

-

Elution:

-

Elute the column with the same non-polar solvent.

-

Collect fractions and analyze their composition using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Initially, the eluent will be enriched with the trans-isomer. The cis-isomer, which is more strongly adsorbed at equilibrium, will elute later.[10]

-

-

Solvent Removal:

-

Combine the fractions containing the desired pure isomer and remove the solvent by distillation or rotary evaporation.

-

Spectroscopic Characterization

Spectroscopic techniques such as NMR and Infrared (IR) spectroscopy are indispensable for the identification and differentiation of cis and trans isomers.

¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The key differentiating features for cis and trans isomers are the coupling constants (J-values) between the vinylic protons and the chemical shifts of the allylic carbons.[11] In trans isomers, the coupling constant between the vinylic protons is typically larger (around 11-18 Hz) compared to cis isomers (around 6-14 Hz).[11]

IR spectroscopy can distinguish between cis and trans isomers based on the position of the C-H out-of-plane bending vibration. trans-Alkenes typically show a strong absorption band around 960-970 cm⁻¹, while cis-alkenes exhibit a band around 675-730 cm⁻¹.[12]

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting materials, the reaction to form the isomeric mixture, and the subsequent separation into the pure cis and trans isomers.

Caption: Synthesis and separation of this compound isomers.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. TRANS-2-NONENE(6434-78-2) IR Spectrum [m.chemicalbook.com]

- 4. This compound, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. TRANS-2-NONENAL synthesis - chemicalbook [chemicalbook.com]

- 7. TRANS-2-NONENE(6434-78-2) 1H NMR spectrum [chemicalbook.com]

- 8. CIS-2-NONENE | CAS#:6434-77-1 | Chemsrc [chemsrc.com]

- 9. This compound [webbook.nist.gov]

- 10. US3524895A - Method for separating trans from cis isomers - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Understanding the 35 structural isomers of nonane

An In-Depth Technical Guide to the 35 Structural Isomers of Nonane (B91170)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of nonane (C₉H₂₀), offering valuable data and procedural insights for scientific professionals. Nonane isomers, as saturated hydrocarbons, are fundamental structures in organic chemistry and serve as important reference compounds in various analytical and synthetic applications, including fuel development and as components in organic synthesis.[1] This document details their physicochemical properties, outlines relevant experimental protocols, and provides logical visualizations to aid in understanding their structural relationships and analytical workflows.

Understanding Nonane Isomerism

Nonane (C₉H₂₀) is an alkane with nine carbon atoms, and it exists as 35 distinct structural isomers.[2] These isomers share the same molecular formula but differ in the connectivity of their carbon atoms, a phenomenon known as constitutional isomerism.[3] This variation in carbon chain branching leads to significant differences in their physical properties, such as boiling point, melting point, and density, which are critical for their separation, identification, and application. The degree of branching affects the surface area of the molecule, which in turn influences the strength of intermolecular van der Waals forces.[4]

Quantitative Data of Nonane Isomers

The physical properties of the 35 structural isomers of nonane are summarized in the table below. These properties are influenced by the degree of branching; generally, more compact, highly branched isomers exhibit lower boiling points compared to their straight-chain or less branched counterparts due to a smaller surface area for intermolecular interactions.[4]

| No. | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1 | n-Nonane | 150.8 | -53.5 | 0.718 |

| 2 | 2-Methyloctane | 143.2 | -80.1 | 0.713 |

| 3 | 3-Methyloctane | 144.0 | -107.6 | 0.720 |

| 4 | 4-Methyloctane | 142.5 | N/A | 0.723 |

| 5 | 2,2-Dimethylheptane | 132.0 | -113.0 | 0.724 |

| 6 | 2,3-Dimethylheptane | 140.8 | -116.0 | 0.726 |

| 7 | 2,4-Dimethylheptane | 132.9 | N/A | 0.720 |

| 8 | 2,5-Dimethylheptane | 135.2 | N/A | 0.719 |

| 9 | 2,6-Dimethylheptane | 135.2 | N/A | 0.710 |

| 10 | 3,3-Dimethylheptane (B146767) | 137.1 | -102.2 | 0.724 |

| 11 | 3,4-Dimethylheptane | 140.6 | N/A | 0.730 |

| 12 | 3,5-Dimethylheptane | 138.0 | N/A | 0.730 |

| 13 | 4,4-Dimethylheptane | 135.2 | -102.9 | 0.721 |

| 14 | 3-Ethylheptane | 141.1 | N/A | 0.729 |

| 15 | 4-Ethylheptane | 141.0 | -113.2 | 0.730 |

| 16 | 2,2,3-Trimethylhexane | 139.8 | N/A | 0.739 |

| 17 | 2,2,4-Trimethylhexane | 127.3 | N/A | 0.716 |

| 18 | 2,2,5-Trimethylhexane | 124.1 | N/A | 0.709 |

| 19 | 2,3,3-Trimethylhexane | 137.9 | -116.8 | 0.722 |

| 20 | 2,3,4-Trimethylhexane | 140.7 | N/A | 0.741 |

| 21 | 2,3,5-Trimethylhexane | 133.0 | N/A | 0.727 |

| 22 | 2,4,4-Trimethylhexane | 131.9 | N/A | 0.726 |

| 23 | 3,3,4-Trimethylhexane | 143.0 | N/A | 0.748 |

| 24 | 3-Ethyl-2-methylhexane | 139.9 | N/A | 0.735 |

| 25 | 4-Ethyl-2-methylhexane | 133.8 | -113.0 | 0.719 |

| 26 | 3-Ethyl-3-methylhexane | 141.0 | N/A | 0.744 |

| 27 | 3-Ethyl-4-methylhexane | 140.1 | -113.0 | 0.721 |

| 28 | 2,2,3,3-Tetramethylpentane | 140.3 | N/A | 0.765 |

| 29 | 2,2,3,4-Tetramethylpentane | 133.9 | -121.0 | 0.720 |

| 30 | 2,2,4,4-Tetramethylpentane | 122.0 | -67.0 | 0.719 |

| 31 | 2,3,3,4-Tetramethylpentane | 145.8 | N/A | 0.760 |

| 32 | 3-Ethyl-2,2-dimethylpentane | 134.3 | N/A | 0.736 |

| 33 | 3-Ethyl-2,3-dimethylpentane (B92108) | 143.5 | -99.5 | 0.722 |

| 34 | 3-Ethyl-2,4-dimethylpentane | 136.1 | -122.2 | 0.719 |

| 35 | 3,3-Diethylpentane | 146.3 | -33.1 | 0.754 |

Logical Classification of Nonane Isomers

The structural diversity of nonane isomers can be organized hierarchically based on the length of their principal carbon chain. This classification provides a systematic framework for understanding the relationships between the different isomers.

Experimental Protocols

Protocol 1: Separation and Identification of Nonane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a mixture of nonane isomers.

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The boiling point and polarity of the isomers will determine their retention time. Mass spectrometry is used for the detection and identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.

Apparatus and Reagents:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., non-polar, such as DB-1 or equivalent)

-

Helium (carrier gas)

-

Syringe for sample injection

-

Sample containing a mixture of nonane isomers

-

Volatile solvent (e.g., hexane) for sample dilution

-

Reference standards of individual nonane isomers (if available)

Procedure:

-

Sample Preparation: Dilute the nonane isomer mixture in a volatile solvent like hexane to an appropriate concentration (e.g., 100 ppm).

-

GC-MS Method Setup:

-

Injector: Set the temperature to 250°C in split mode.

-

Oven Program: Start at an initial temperature of 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 5°C/minute.

-

Carrier Gas: Maintain a constant flow of helium.

-

MS Detector: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode over a mass range of m/z 40-200.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention times of the separated peaks.

-

Compare the mass spectrum of each peak with a library of known spectra (e.g., NIST) to identify the individual nonane isomers.

-

If reference standards are available, compare their retention times and mass spectra to confirm the identities of the isomers in the mixture.

-

Protocol 2: Synthesis of a Branched Nonane Isomer (e.g., 3,3-Dimethylheptane)

Objective: To synthesize a branched alkane, 3,3-dimethylheptane, via a Grignard reaction.

Principle: This synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation to yield the target alkane.

Apparatus and Reagents:

-

Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus

-

Magnetic stirrer and heating mantle

-

Dry diethyl ether (solvent)

-

Magnesium turnings

-

Ethyl bromide

-

Sulfuric acid (for dehydration)

-

Palladium on carbon (catalyst for hydrogenation)

-

Hydrogen gas source

Procedure:

-

Preparation of Grignard Reagent: In a dry flask under an inert atmosphere, react magnesium turnings with ethyl bromide in dry diethyl ether to form ethylmagnesium bromide.

-

Reaction with Ketone: Slowly add 3-pentanone to the Grignard reagent solution while cooling the flask in an ice bath. After the addition is complete, allow the mixture to stir at room temperature.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the tertiary alcohol.

-

Dehydration: Heat the alcohol with a catalytic amount of sulfuric acid and distill the resulting alkene.

-

Hydrogenation: Dissolve the alkene in ethanol (B145695) and subject it to hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Purification: Filter the reaction mixture to remove the catalyst and purify the resulting 3,3-dimethylheptane by fractional distillation.

Experimental Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of a sample containing a mixture of nonane isomers, from sample preparation to final data interpretation.

References

Health and safety hazards of 2-Nonene in the lab

An In-depth Technical Guide to the Health and Safety Hazards of 2-Nonene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals